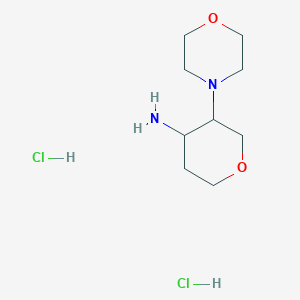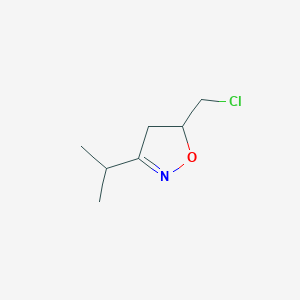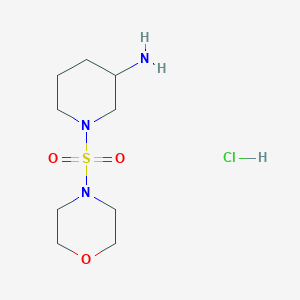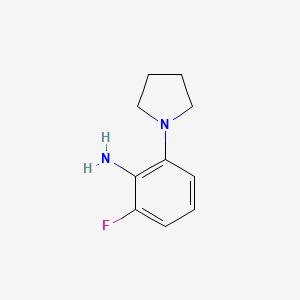
2-Fluor-6-(Pyrrolidin-1-yl)anilin
Übersicht
Beschreibung
2-Fluoro-6-(pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-6-(pyrrolidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-(pyrrolidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Forschung zu neurodegenerativen Erkrankungen
2-Fluor-6-(Pyrrolidin-1-yl)anilin: wurde in der Erforschung neurodegenerativer Erkrankungen eingesetzt. Die Dysregulation von Tropomyosin-Rezeptorkinase (TrkA/B/C) ist ein Kennzeichen von Krankheiten wie Parkinson, Huntington und Alzheimer. Verbindungen mit dieser Struktur wurden auf ihr Potenzial zur Modulation der TrkA/B/C-Expression und -Signalgebung untersucht .
Antitumormittel
Der Pyrrolidinring, ein Bestandteil von This compound, ist ein wiederkehrendes Strukturelement in Antitumormitteln. Forscher haben neuartige Derivate synthetisiert, indem sie substituierte Salicylaldehyde mit 2-(2-Oxopyrrolidin-1-yl)acetamid umgesetzt haben, was zu Schiff-Basen-Zwischenprodukten führt, die vielversprechend als Antitumormittel sind .
Chemische Synthese
In der chemischen Synthese dient This compound als Baustein für die Synthese komplexerer Moleküle. Seine Reaktivität und seine strukturellen Eigenschaften machen es zu einem wertvollen Zwischenprodukt in der organischen Synthese und tragen zur Entwicklung neuer pharmakologisch aktiver Verbindungen bei .
Materialwissenschaft
Die einzigartigen Eigenschaften dieser Verbindung werden in der Materialwissenschaft untersucht, um neue Materialien mit potenziellen Anwendungen in der Elektronik, Photonik und als Sensoren zu entwickeln. Seine Fähigkeit, mit verschiedenen Substraten zu interagieren und an Polymerisationsreaktionen teilzunehmen, ist von besonderem Interesse .
Chromatographie
This compound: kann in der Chromatographie als Standard- oder Referenzverbindung verwendet werden. Seine klar definierte Struktur und seine Eigenschaften ermöglichen seinen Einsatz zur Kalibrierung von Instrumenten und zur Entwicklung neuer chromatographischer Methoden .
Analytische Forschung
In der analytischen Forschung wird diese Verbindung verwendet, um neue analytische Methoden zur Detektion und Quantifizierung von Substanzen zu entwickeln. Seine Fluoreszenzeigenschaften können beispielsweise bei der Entwicklung von Assays und Detektionssystemen genutzt werden .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, such as 2-fluoro-6-(pyrrolidin-1-yl)aniline, are often used in the synthesis of various pharmaceutical compounds .
Mode of Action
It is known that pyrrolidine derivatives can influence the activity of various enzymes and receptors in the body, potentially altering cellular processes .
Biochemical Pathways
It is known that pyrrolidine derivatives can interact with various biochemical pathways, potentially influencing cellular processes .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrrolidine derivatives can influence various cellular processes, potentially leading to therapeutic effects .
Biochemische Analyse
Biochemical Properties
2-Fluoro-6-(pyrrolidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidinyl group in the compound can form hydrogen bonds and hydrophobic interactions with enzyme active sites, potentially inhibiting or activating enzymatic functions. Additionally, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may interact with biomolecules such as nucleic acids, affecting their stability and function .
Cellular Effects
The effects of 2-Fluoro-6-(pyrrolidin-1-yl)aniline on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This, in turn, can impact cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 2-Fluoro-6-(pyrrolidin-1-yl)aniline exerts its effects through specific binding interactions with biomolecules. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions. This can lead to the inhibition or activation of enzymes by stabilizing or destabilizing their active conformations. Additionally, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may influence gene expression by binding to transcription factors or DNA, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-6-(pyrrolidin-1-yl)aniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-6-(pyrrolidin-1-yl)aniline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell behavior and function .
Dosage Effects in Animal Models
The effects of 2-Fluoro-6-(pyrrolidin-1-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced cellular function or protection against stress. At higher doses, 2-Fluoro-6-(pyrrolidin-1-yl)aniline can induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects are often observed, where a specific dosage range elicits a significant biological response .
Metabolic Pathways
2-Fluoro-6-(pyrrolidin-1-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, conjugation, and hydrolysis. These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. Additionally, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Fluoro-6-(pyrrolidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 2-Fluoro-6-(pyrrolidin-1-yl)aniline may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of 2-Fluoro-6-(pyrrolidin-1-yl)aniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular energy production. The subcellular localization of 2-Fluoro-6-(pyrrolidin-1-yl)aniline can significantly influence its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
2-fluoro-6-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQQZPSWPXPGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1443154.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)
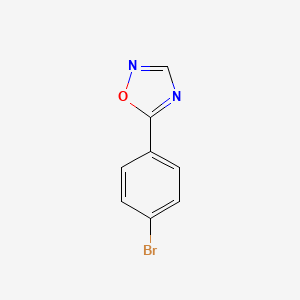
![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)
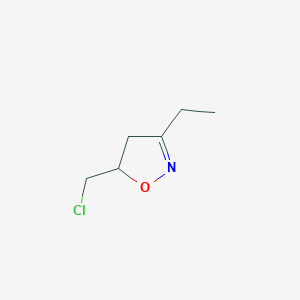
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)
![[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1443169.png)



